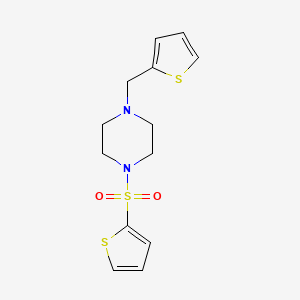![molecular formula C17H22N2O2S2 B4283795 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283795.png)
1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Overview
Description
1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-ethylphenylsulfonyl group and a 2-thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 4-ethylbenzenesulfonyl chloride, is prepared by reacting 4-ethylbenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with piperazine to form 1-(4-ethylphenylsulfonyl)piperazine.
Alkylation: The final step involves the alkylation of 1-(4-ethylphenylsulfonyl)piperazine with 2-thienylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for the sulfonylation and alkylation steps.
Purification techniques: such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors, modulating their function. The thienyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
- 1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
- 1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
- 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine
Comparison: 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-2-15-5-7-17(8-6-15)23(20,21)19-11-9-18(10-12-19)14-16-4-3-13-22-16/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBCMWZFDCAXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4283712.png)
![3-(1-adamantylmethyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4283717.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4283725.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4283730.png)
![N-(4-sec-butylphenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4283737.png)
![N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4283744.png)
![methyl 2-[({2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4283745.png)
![4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4283747.png)
![ethyl 2-[(3-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoacryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283760.png)
![ethyl 2-({2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4283770.png)
![methyl 4-{[4-(2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B4283786.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4283803.png)

![1-[5-({4-[(5-METHYL-2-FURYL)METHYL]PIPERAZINO}SULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]-1-ETHANONE](/img/structure/B4283839.png)
